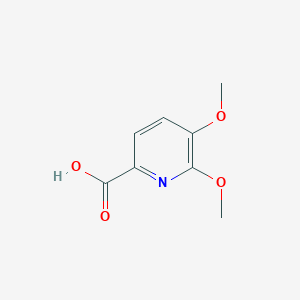

5,6-二甲氧基吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

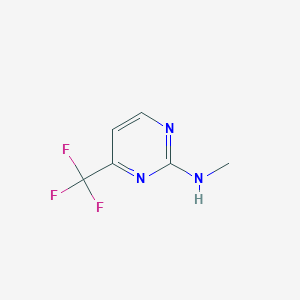

5,6-Dimethoxypicolinic acid is a derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. While the provided papers do not directly discuss 5,6-dimethoxypicolinic acid, they do provide insights into the behavior and synthesis of structurally related compounds. For instance, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, exhibits self-association in aqueous solutions, which is a behavior that could be relevant to the study of 5,6-dimethoxypicolinic acid as well .

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 5,6-dimethoxypicolinic acid might be synthesized. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . This suggests that similar nitration and functional group manipulation strategies could be applied to synthesize 5,6-dimethoxypicolinic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,6-tripicolinic acid, has been characterized by NMR and X-ray diffraction techniques, revealing a dimeric form and layered arrangement . This information is valuable for predicting the molecular structure and potential dimerization behavior of 5,6-dimethoxypicolinic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds can shed light on the reactivity of 5,6-dimethoxypicolinic acid. For instance, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involves the preparation of derivatives through various synthetic routes, including the use of o-vanillin and amino-dimethoxyacetophenone intermediates . This indicates that 5,6-dimethoxyquinazolin-2(1H)-ones can undergo transformations that may be relevant to the chemical reactions of 5,6-dimethoxypicolinic acid.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 5,6-dimethoxypicolinic acid are not directly discussed in the provided papers, the properties of similar compounds can provide insights. For example, the self-association of dipicolinic acid in aqueous solution and its pH-dependent hypochromic and hyperchromic effects suggest that 5,6-dimethoxypicolinic acid may also exhibit unique UV-visible spectroscopic properties in solution . Additionally, the unexpected formation of an acid-labile dimer in the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones suggests that 5,6-dimethoxypicolinic acid may form dimers or other oligomers under certain conditions .

科学研究应用

电化学聚合和结构性质

与 5,6-二甲氧基吡啶-2-甲酸相关的 5,6-二甲氧基吲哚-2-羧酸已被用于电化学聚合形成聚(5,6-二甲氧基吲哚-2-羧酸) (PDMICA)。这种聚合物类似于黑色素,并显示出独特的电致变色特性,在不同的电压条件下变色。它还表现出在天然黑色素中未见的结晶度,如通过 X 射线衍射图和扫描电子显微照片观察到的 (Povlich 等人,2010)。

潜在的抗肿瘤活性

对与 5,6-二甲氧基吡啶-2-甲酸在结构上相似的化合物 5,6-二甲基黄嘌呤-4-乙酸的研究表明其可用作抗血管抗癌药物。在研究中,它显示出诸如肿瘤坏死因子诱导和肿瘤血流抑制等作用,表明其在癌症治疗中的潜力 (赵等人,2002)。

增强肿瘤对辐射的反应

5,6-二甲基黄嘌呤-4-乙酸也因其增强肿瘤对放射治疗反应的作用而受到研究。这表明其作为辐射调节剂的潜在用途,特别是在治疗肿瘤中灌注不良的区域时 (威尔逊等人,1998)。

诱导肿瘤坏死因子-α

另一种相关化合物 5,6-二甲基黄嘌呤-4-乙酸已被发现可以在人类和鼠类细胞中诱导更大的肿瘤坏死因子-α mRNA 表达。这表明其通过细胞因子诱导在抗肿瘤作用中的潜在作用 (Ching 等人,1994)。

体外和体内抗肿瘤活性

5,6-二甲基黄嘌呤-4-乙酸还表现出显着的体外和体内抗肿瘤作用,包括肿瘤中的血流关闭和出血性坏死。这表明其作为治疗各种肿瘤类型的潜在治疗剂 (Laws 等人,1995)。

安全和危害

When handling 5,6-Dimethoxypicolinic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

5,6-dimethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQYZCJTXNORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629522 |

Source

|

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxypicolinic acid | |

CAS RN |

324028-89-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324028-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)